

In Vitro Characterization of Gaboxadol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Gaboxadol hydrochloride

Cat. No.: B1217033

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Introduction

Gaboxadol hydrochloride, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a potent and selective agonist of the γ -aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepines and other allosteric modulators that bind to accessory sites on the receptor, Gaboxadol is an orthosteric agonist, acting directly at the GABA binding site. This direct mechanism of action results in a unique pharmacological profile, making it a subject of significant interest for various therapeutic applications, including the treatment of insomnia and other neurological disorders. This technical guide provides an in-depth overview of the in vitro characterization of **Gaboxadol hydrochloride**'s activity, focusing on its receptor binding affinity, electrophysiological properties, and intestinal permeability.

Mechanism of Action

Gaboxadol's primary mechanism of action is the direct activation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system. Upon binding, Gaboxadol mimics the action of GABA, opening the receptor's integral chloride ion channel and leading to hyperpolarization of the neuronal membrane. This increase in chloride conductance results in an inhibitory postsynaptic potential, reducing neuronal excitability.

A key feature of Gaboxadol is its preferential agonism for extrasynaptic δ subunit-containing GABA-A receptors. These receptors are responsible for mediating tonic inhibition, a persistent

form of inhibition that regulates the overall excitability of neurons, in contrast to the phasic inhibition mediated by synaptic GABA-A receptors. This selectivity for extrasynaptic receptors is thought to underlie Gaboxadol's distinct pharmacological effects compared to traditional GABA-A receptor modulators.

Quantitative Pharmacological Data

The following tables summarize the quantitative data

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